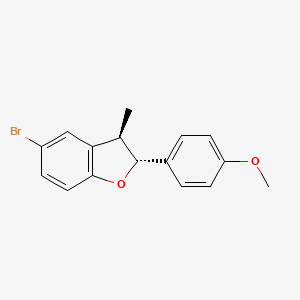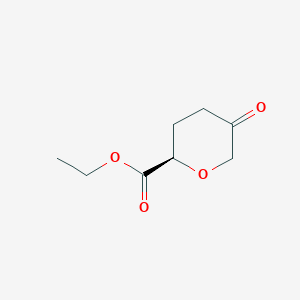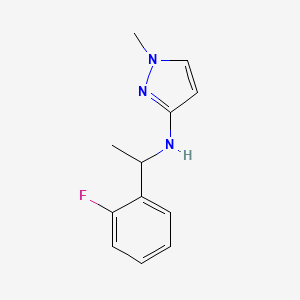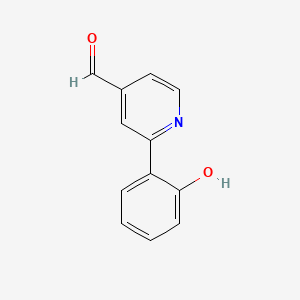
4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine is an organic compound with the molecular formula C11H14BrNO2S2 It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a thiomorpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine typically involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfides and amines.
Wissenschaftliche Forschungsanwendungen
4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2-Bromo-4-methylphenyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4-((2-Bromo-4-methylphenyl)sulfonyl)piperidine: Similar structure but with a piperidine ring.
4-((2-Bromo-4-methylphenyl)sulfonyl)azetidine: Similar structure but with an azetidine ring.
Uniqueness
4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14BrNO2S2 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
4-(2-bromo-4-methylphenyl)sulfonylthiomorpholine |
InChI |
InChI=1S/C11H14BrNO2S2/c1-9-2-3-11(10(12)8-9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
WIBQMBLJTQZAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCSCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



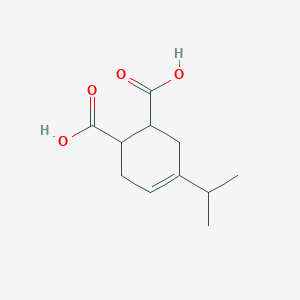
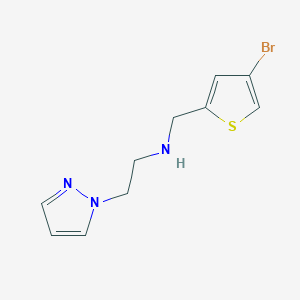


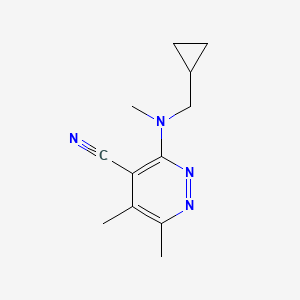


![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
